N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide is a complex organic compound with significant research implications. It belongs to the category of sulfonamide derivatives, which are known for their diverse biological activities. The compound's molecular formula is , and it has a molecular weight of approximately 312.38 g/mol. The compound is primarily utilized in the study of carbonic anhydrase inhibition, which has therapeutic potential in treating various conditions, including glaucoma and epilepsy .
This compound is classified under sulfonamides, a group of compounds characterized by the presence of a sulfonamide functional group. It is often synthesized for research purposes and is not intended for therapeutic use in humans or animals. The compound is cataloged under various identifiers, including CAS number 922007-92-9 .
The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide typically involves multi-step synthetic pathways. One common method includes the formation of the oxazepine ring through cyclization reactions involving appropriate precursors that contain both the ethyl and sulfonamide functionalities.
The synthesis may utilize domino reactions or other advanced synthetic techniques that allow for the construction of complex molecular architectures efficiently. For instance, the initial step often involves the formation of a substituted benzoic acid derivative, followed by a series of reactions including acylation and cyclization to yield the final product .
The molecular structure of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide features a tetrahydrobenzo[f][1,4]oxazepine core with an ethyl group and a sulfonamide moiety. The structural representation can be visualized using various chemical drawing software tools.
Key structural data include:
The compound participates in various chemical reactions typical for sulfonamides. These include nucleophilic substitutions and electrophilic aromatic substitutions due to its functional groups.
For example, the sulfonamide group can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and sulfonic acids. Additionally, the presence of the oxazepine ring may allow for further functionalization through electrophilic attack at specific positions on the aromatic system .
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide exhibits its biological activity primarily through inhibition of carbonic anhydrases. These enzymes play crucial roles in regulating pH and fluid balance in biological systems.
Research indicates that compounds with similar structures demonstrate significant inhibitory effects on human carbonic anhydrases (CA), which can be leveraged for therapeutic applications such as diuretics or anti-glaucoma agents.
The compound generally appears as a solid form with a purity level often exceeding 95%. Specific physical properties such as melting point and boiling point are not extensively documented but are critical for practical applications.
Chemical properties include solubility in various organic solvents and stability under different pH conditions. The presence of multiple functional groups contributes to its reactivity profile.
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide is primarily used in scientific research focused on enzyme inhibition studies. Its relevance extends to drug design efforts aimed at developing new therapeutic agents targeting carbonic anhydrases and other related pathways. The exploration of novel sulfonamide derivatives continues to be a significant area of interest within medicinal chemistry due to their potential for creating effective drug candidates.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2